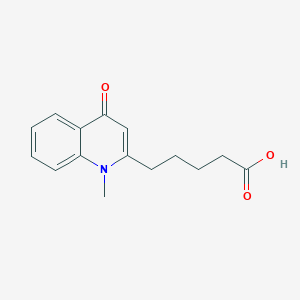![molecular formula C30H40N2O B14289691 1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 119894-97-2](/img/structure/B14289691.png)
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one is a hydrazone derivative, which is a class of organic compounds characterized by the presence of a hydrazone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 4-tetradecylphenylhydrazine with naphthalen-2-one under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound from the reaction mixture.
化学反応の分析
Types of Reactions
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-one oxides, while reduction can produce naphthalen-2-amine derivatives.
科学的研究の応用
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s hydrophobic tetradecylphenyl group allows it to interact with lipid membranes, potentially disrupting cellular processes.
類似化合物との比較
Similar Compounds
- 1-[2-(4-Nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one
- 1-[2-(4-Methylphenyl)hydrazinylidene]naphthalen-2(1H)-one
- 1-[2-(4-Chlorophenyl)hydrazinylidene]naphthalen-2(1H)-one
Uniqueness
1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one is unique due to its long hydrophobic tetradecyl chain, which imparts distinct physicochemical properties compared to other hydrazone derivatives. This structural feature enhances its ability to interact with lipid membranes and hydrophobic environments, making it particularly useful in biological and medicinal applications.
特性
CAS番号 |
119894-97-2 |
|---|---|
分子式 |
C30H40N2O |
分子量 |
444.7 g/mol |
IUPAC名 |
1-[(4-tetradecylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C30H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-19-22-27(23-20-25)31-32-30-28-18-15-14-17-26(28)21-24-29(30)33/h14-15,17-24,33H,2-13,16H2,1H3 |
InChIキー |
PUHDNGMPKCXNCZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)




![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)

![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)






